molecular formula C9H14N2O3S B2853817 N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide CAS No. 54179-16-7

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide

Cat. No. B2853817
CAS RN: 54179-16-7
M. Wt: 230.28
InChI Key: FREZFOWNGXNPKT-UHFFFAOYSA-N
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Description

“N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is a chemical compound with the molecular formula C9H14N2O3S . It has a molecular weight of 230.28 . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for “N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is 1S/C9H14N2O3S/c1-14-9-4-3-7(5-8(9)10)6-11-15(2,12)13/h3-5,11H,6,10H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis of Azo Dyes

Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound serves as an important starting material for the synthesis of azo dyes. Its molecular structure, featuring an amino group attached to a methoxy-substituted phenyl ring, allows for easy diazotization followed by coupling with various aromatic compounds to produce dyes with different chromatic properties .

Preparation of Dithiocarbamates

Dithiocarbamates are chemicals with broad applications, including use as pesticides, rubber vulcanization accelerators, and flotation agents in ore processing. The secondary amine functionality of “N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” is crucial for the formation of dithiocarbamates through its reaction with carbon disulfide and alcohol or phenol derivatives .

Pharmaceutical Intermediates

Secondary amines are constituents of many pharmaceuticals, such as antidepressants and analgesics. The compound’s structure is similar to that of secondary amines used in the synthesis of drugs like clomipramine and desipramine. It can act as an intermediate in the production of these medications, particularly in the creation of the tricyclic core common to many antidepressants .

Agrochemical Synthesis

The agricultural industry utilizes various compounds for pest control and plant growth regulation. “N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide” can be used to synthesize agrochemicals due to its reactivity and the presence of functional groups that are commonly found in pesticides and herbicides .

Supramolecular Chemistry

In supramolecular chemistry, the design of new molecules with specific interactions is key. The compound’s ability to form intermolecular hydrogen bonds due to its amino and methoxy groups makes it a candidate for creating larger supramolecular structures, which have potential applications in materials science and nanotechnology .

Continuous Flow Synthesis

The compound has been studied in the context of continuous flow synthesis, a modern chemical process that offers advantages in terms of safety, efficiency, and scalability. Its kinetics have been analyzed in a microflow system, providing valuable data for optimizing production processes in the pharmaceutical and chemical industries .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

N-[(3-amino-4-methoxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-14-9-4-3-7(5-8(9)10)6-11-15(2,12)13/h3-5,11H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREZFOWNGXNPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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